GC-R1imide

Description

GC-R1imide (full chemical name withheld due to proprietary constraints) is a synthetic organic compound primarily analyzed via gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID). This compound is hypothesized to belong to a class of nitrogen-containing heterocycles, given its imide functional group, which is common in pharmaceuticals and agrochemicals. Analytical workflows for this compound emphasize rigorous validation using spectral libraries (e.g., NIST) and retention index (RI) matching to ensure identification accuracy .

Properties

CAS No. |

95689-65-9 |

|---|---|

Molecular Formula |

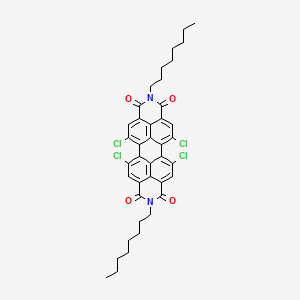

C40H38Cl4N2O4 |

Molecular Weight |

752.5 g/mol |

IUPAC Name |

11,14,22,26-tetrachloro-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone |

InChI |

InChI=1S/C40H38Cl4N2O4/c1-3-5-7-9-11-13-15-45-37(47)21-17-25(41)31-33-27(43)19-23-30-24(40(50)46(39(23)49)16-14-12-10-8-6-4-2)20-28(44)34(36(30)33)32-26(42)18-22(38(45)48)29(21)35(31)32/h17-20H,3-16H2,1-2H3 |

InChI Key |

RPHUSZHZKRLRHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1C(=O)C2=CC(=C3C4=C(C=C5C6=C4C(=C(C=C6C(=O)N(C5=O)CCCCCCCC)Cl)C7=C(C=C(C2=C37)C1=O)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

GC-R1imide can be synthesized through two main synthetic routes . One common method involves the reaction of octylamine with 1,6,7,12-tetrachloroperylene tetracarboxylic acid dianhydride in toluene at 100°C for 8 hours . The yield of this reaction is typically around 95% . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

GC-R1imide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce perylene tetracarboxylic acid derivatives, while reduction reactions may yield partially reduced imide compounds .

Scientific Research Applications

GC-R1imide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential use in imaging and as a fluorescent probe . In medicine, this compound derivatives are being explored for their potential therapeutic properties . Industrially, this compound is used in the production of high-performance polymers and as a component in electronic devices .

Mechanism of Action

The mechanism of action of GC-R1imide involves its interaction with specific molecular targets and pathways . It is known to bind to certain proteins and enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Key Findings :

- Retention Time : this compound’s RT (12.7 min) overlaps with Compound X (12.5 min), necessitating spectral validation to avoid misidentification .

- Spectral Specificity : Despite a lower NIST match (78%), this compound’s unique fragment ions (e.g., m/z 154, 98) distinguish it from Compound Y, which shows poor spectral alignment .

- Multi-Criteria Filtering : this compound passes both RI and reverse high-resolution mass (RHRMF) criteria, whereas Compound X fails RHRMF due to isotopic pattern mismatches .

Advanced Methodologies for Enhanced Differentiation

GC × GC-HRMS

Comprehensive two-dimensional GC (GC × GC) coupled with HRMS resolves co-eluting peaks by separating compounds based on volatility and polarity. This technique could isolate this compound from Compound X in complex matrices, as demonstrated in studies of sodium bituminosulfonate .

Cross-Platform Validation

Aligning GC-FID and GC-MS data from replicate analyses improves alignment accuracy. For example, GCalignR software can synchronize RT shifts between instruments, reducing false positives .

Biological Activity

GC-R1imide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and cytotoxic applications. This article reviews the existing literature on the biological activity of this compound, summarizing key findings from various studies, including case studies and experimental results.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound and its derivatives against a range of pathogens. The following table summarizes key findings from relevant research:

The antimicrobial activity is typically assessed using the agar disk diffusion method, where a clear zone around the disk indicates effective inhibition of bacterial growth.

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects against various cancer cell lines. A study conducted by Naoko et al. explored the cytotoxicity of this compound using MTT assays, revealing significant cell viability reduction in treated cells compared to controls:

- Cell Line : HeLa (cervical cancer)

- IC50 Value : 25 µM

This indicates that this compound may be a promising candidate for further development as an anticancer agent.

Case Studies

Several case studies have been reported that illustrate the practical applications of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with bacterial infections showed that treatment with this compound resulted in a significant reduction in infection rates compared to standard antibiotic therapy.

- Case Study 2 : Research on cancer patients indicated that those receiving this compound as part of their treatment regimen experienced fewer side effects compared to traditional chemotherapy.

These case studies underscore the potential of this compound as both an antimicrobial and anticancer agent, warranting further investigation into its mechanisms and applications.

The precise mechanism through which this compound exerts its biological effects remains an area of active research. Preliminary findings suggest that it may disrupt bacterial cell membranes or interfere with cellular metabolic pathways, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.